2-Chloro-5-iodo-3-methyl-pyrazine
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Overview
Description
2-Chloro-5-iodo-3-methyl-pyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of chlorine and iodine atoms in the 2 and 5 positions, respectively, along with a methyl group at the 3 position, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3-methyl-pyrazine can be achieved through several methods. One common approach involves the halogenation of 3-methyl-pyrazine. The process typically starts with the chlorination of 3-methyl-pyrazine to introduce the chlorine atom at the 2 position. This can be followed by iodination to introduce the iodine atom at the 5 position. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-methyl-pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The methyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-iodo-3-methyl-pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-methyl-pyrazine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, it can target kinase enzymes involved in cell signaling pathways, thereby modulating cellular functions. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methyl-pyrazine: Lacks the iodine atom at the 5 position.
5-Iodo-3-methyl-pyrazine: Lacks the chlorine atom at the 2 position.
2,5-Dichloro-3-methyl-pyrazine: Contains chlorine atoms at both the 2 and 5 positions instead of iodine.
Uniqueness
2-Chloro-5-iodo-3-methyl-pyrazine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and binding properties. The combination of these halogens can enhance the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
2-chloro-5-iodo-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAIJMNIJQGPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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